Inositol 1,4-bisphosphate 5-phosphorothioate

Calcium signaling IP3 receptor agonism Second messenger pharmacology

Inositol 1,4-bisphosphate 5-phosphorothioate (CAS 116778-73-5), frequently designated DL-InsP3-5S or 5-thio-InsP3, is a synthetic phosphorothioate-containing analog of the ubiquitous second messenger D-myo-inositol 1,4,5-trisphosphate (IP3). By replacing a single non-bridging oxygen atom at the 5-phosphate with sulfur, this compound retains full agonist activity at IP3 receptors while acquiring resistance to metabolic inactivation by IP3 5-phosphatase.

Molecular Formula C6H15O14P3S
Molecular Weight 436.16 g/mol
CAS No. 116778-73-5
Cat. No. B038736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInositol 1,4-bisphosphate 5-phosphorothioate
CAS116778-73-5
Synonymsinositol 1,4-bisphosphate 5-phosphorothioate
InsP3S
Molecular FormulaC6H15O14P3S
Molecular Weight436.16 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O
InChIInChI=1S/C6H15O14P3S/c7-1-2(8)5(19-22(13,14)15)6(20-23(16,17)24)3(9)4(1)18-21(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,24)/t1-,2+,3+,4-,5-,6-/m0/s1
InChIKeyUKCNLOBKKFKWLA-HOZKJCLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inositol 1,4-Bisphosphate 5-Phosphorothioate (InsP3-5S) for Calcium Signaling Research: A Non-Hydrolyzable IP3 Analog Procurement Guide


Inositol 1,4-bisphosphate 5-phosphorothioate (CAS 116778-73-5), frequently designated DL-InsP3-5S or 5-thio-InsP3, is a synthetic phosphorothioate-containing analog of the ubiquitous second messenger D-myo-inositol 1,4,5-trisphosphate (IP3) [1]. By replacing a single non-bridging oxygen atom at the 5-phosphate with sulfur, this compound retains full agonist activity at IP3 receptors while acquiring resistance to metabolic inactivation by IP3 5-phosphatase [1]. Its unique combination of receptor agonism and enzyme stability has established it as a standard pharmacological tool for dissecting intracellular calcium (Ca²⁺) mobilization pathways, particularly in studies where rapid IP3 degradation would otherwise confound interpretation [2].

Why Generic IP3 Analogs Cannot Substitute for Inositol 1,4-Bisphosphate 5-Phosphorothioate in Pharmacological Studies


Simple substitution of inositol 1,4-bisphosphate 5-phosphorothioate with native IP3 or other phosphorothioate analogs is not scientifically valid because each compound exhibits a fundamentally distinct pharmacological profile at the same target enzymes and receptors. Native IP3 is rapidly hydrolyzed by 5-phosphatase, terminating its signal within seconds [1]. Conversely, the tris-phosphorothioate analog DL-InsP3S3 is resistant to both 5-phosphatase and 3-kinase, producing a persistent, non-metabolizable signal [1]. The target compound, DL-InsP3-5S, occupies a unique intermediate position: it is 5-phosphatase-resistant yet remains a substrate for 3-kinase, enabling a distinct pattern of metabolic processing and Ca²⁺ response kinetics that neither IP3 nor the fully substituted analog can replicate [1]. These divergent properties mean that experimental outcomes, particularly those involving Ca²⁺ oscillation frequency or signal termination, are critically dependent on the specific analog selected.

Quantitative Evidence Guide: Inositol 1,4-Bisphosphate 5-Phosphorothioate Differentiation Data for Informed Procurement


Ca²⁺ Mobilization Potency of DL-InsP3-5S Compared to Native IP3 and the Tris-Phosphorothioate Analog in SH-SY5Y Cells

In a direct head-to-head comparison within the same study, DL-InsP3-5S mobilized intracellular Ca²⁺ stores in permeabilized SH-SY5Y human neuroblastoma cells with an EC₅₀ of 0.8 µM. This potency is intermediate between that of the endogenous agonist D-Ins(1,4,5)P₃ (EC₅₀ 0.11 µM) and the fully thio-substituted analog DL-InsP3S₃ (EC₅₀ 2.5 µM). All three compounds behaved as full agonists, releasing 55–60% of sequestered ⁴⁵Ca²⁺ [1].

Calcium signaling IP3 receptor agonism Second messenger pharmacology

5-Phosphatase Inhibitory Potency: DL-InsP3-5S Exhibits a 4-Fold Higher Ki Than the Tris-Phosphorothioate Analog

Both phosphorothioate analogs are resistant to hydrolysis by IP3 5-phosphatase and act as competitive inhibitors, but with markedly different affinities. DL-InsP3-5S inhibits the enzyme with a Kᵢ of 6.8 µM, whereas the tris-phosphorothioate DL-InsP3S₃ is a 4-fold more potent inhibitor with a Kᵢ of 1.7 µM [1]. By comparison, L-IP3, the enantiomer of the natural messenger, is a much weaker inhibitor with a Kᵢ of 124 µM [1].

Phosphatase inhibition Enzyme kinetics Metabolic stability

Differential 3-Kinase Susceptibility: DL-InsP3-5S Is a Substrate, Whereas DL-InsP3S₃ Is Resistant

A critical functional distinction between the two phosphorothioate analogs is their interaction with IP3 3-kinase. DL-InsP3-5S acts as a substrate for this enzyme, exhibiting an apparent Kᵢ of 5 µM for inhibiting IP3 phosphorylation, and its Ca²⁺-releasing ability is lost upon incubation with 3-kinase, consistent with conversion to an inositol 1,3,4-trisphosphate 5-phosphorothioate product [1]. In marked contrast, DL-InsP3S₃ is resistant to 3-kinase and is a negligible inhibitor (Kᵢ = 230 µM) [1].

Inositol phosphate metabolism 3-kinase substrate Signal transduction pathways

Sustained Ca²⁺ Oscillations: Photolytic Release of 5-Thio-InsP3 Produces Periodic Ca²⁺ Fluctuations Not Observed with Native IP3

Flash photolytic release of 5-thio-InsP3 from a caged precursor in guinea pig hepatocytes revealed a 3- to 8-fold lower potency in evoking Ca²⁺ release compared to native IP3. Critically, at high concentrations, 5-thio-InsP3 produced persistent periodic fluctuations of cytosolic [Ca²⁺]ᵢ that were never observed with IP3 itself, and it also exhibited a prolonged re-activation of Ca²⁺ release [1]. The maximal rate of rise and the duration of Ca²⁺ efflux were similar between the two agonists [1].

Calcium oscillation Photolytic uncaging Hepatocyte signaling

Full Agonist Activity of Non-Fluorinated DL-InsP3-5S Versus Weak Agonism of the 3-Fluoro Analog 3F-Ins(1,4)P₂-5PS

Comparison across independent studies using the same SH-SY5Y permeabilized cell system reveals that the introduction of a fluorine atom at the 3-position of the inositol ring substantially attenuates agonist potency. The non-fluorinated parent compound DL-InsP3-5S mobilizes Ca²⁺ with an EC₅₀ of 0.8 µM and behaves as a full agonist [1]. Its 3-fluoro derivative, 3F-Ins(1,4)P₂-5PS, is a weak full agonist with an EC₅₀ of 3.58 µM—approximately 4.5-fold less potent—and is 36-fold less potent than IP3 (EC₅₀ 99 nM in that study) [2]. Additionally, the 3-fluoro analog displays substantially reduced binding affinity for the IP3 receptor (IC₅₀ 80 nM vs 11 nM for IP3) [2].

Structure-activity relationship IP3 receptor partial agonism Fluorinated inositol phosphate analogs

High-Impact Application Scenarios for Inositol 1,4-Bisphosphate 5-Phosphorothioate Based on Empirical Evidence


Dissecting the Contribution of IP3 5-Phosphatase to Ca²⁺ Signal Termination Kinetics

Because native IP3 is rapidly degraded by 5-phosphatase, isolating the receptor-mediated Ca²⁺ release component from the metabolic termination component is experimentally challenging. DL-InsP3-5S, with its 5-phosphatase resistance (Kᵢ 6.8 µM) and full IP3 receptor agonism (EC₅₀ 0.8 µM), enables researchers to activate the receptor without concurrent ligand depletion, revealing the true kinetics of channel opening and closing [1]. This is evidenced by the sustained Ca²⁺ release and slower reuptake observed with this analog compared to the transient signal of IP3 [1].

Generating Frequency-Encoded Ca²⁺ Oscillations for Information-Decoding Studies

The photolytic release studies directly demonstrate that high concentrations of 5-thio-InsP3 produce periodic cytosolic Ca²⁺ fluctuations that are never observed with native IP3 [2]. This unique property makes the compound an essential tool for studying how cells decode Ca²⁺ oscillation frequency to regulate downstream effectors such as transcription factors, mitochondrial metabolism, and exocytosis—experiments that require a stable, non-degradable IP3 receptor agonist [2].

Differentiating IP3-Mediated from IP4-Mediated Ca²⁺ Homeostasis Pathways

The distinct metabolic fate of DL-InsP3-5S as a 3-kinase substrate (apparent Kᵢ 5 µM) compared to the fully resistant DL-InsP3S₃ (Kᵢ 230 µM) provides a powerful experimental system for separating the contributions of IP3 and its metabolite inositol 1,3,4,5-tetrakisphosphate (IP4) to cellular Ca²⁺ regulation [1]. By comparing Ca²⁺ responses elicited by these two analogs under identical conditions, researchers can definitively attribute observed effects to either IP3 receptor activation alone or to the combined action of IP3 and IP4 [1].

Pharmacological Inhibition of IP3 5-Phosphatase in Intact or Permeabilized Cell Preparations

With a well-characterized competitive inhibition constant (Kᵢ 6.8 µM) against IP3 5-phosphatase, DL-InsP3-5S serves as a reversible pharmacological inhibitor for studies requiring acute blockade of IP3 metabolism [1]. Its intermediate potency—4-fold weaker than DL-InsP3S₃—offers a wider experimental window where partial enzyme inhibition can be achieved without complete ablation of endogenous IP3 turnover, a feature valuable for titrating metabolic effects in dose-response designs [1].

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